

CCT128930 Hydrochloride: A Comparative Analysis of Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of **CCT128930 hydrochloride**'s performance against other kinases, supported by experimental data and detailed methodologies.

CCT128930 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with a particular selectivity for the AKT2 isoform.[1][2][3] Its development has been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in various cancers.[1][3] Dysregulation of this pathway is a frequent oncogenic event, making AKT a prime therapeutic target.[3] CCT128930 has demonstrated significant anti-proliferative activity in numerous cancer cell lines and in vivo tumor models.[3][4]

Quantitative Kinase Inhibition Profile

The selectivity of **CCT128930 hydrochloride** has been extensively characterized through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of CCT128930 against its primary target, AKT2, and other closely related kinases. This quantitative data highlights the compound's selectivity.

Kinase	IC50 (nM)	Fold Selectivity vs. AKT2
AKT2	6	1
p70S6K	120	20
PKA	168	28

Data sourced from multiple references.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

In broader screening efforts, CCT128930 was tested against a panel of 47 to 50 different human kinases at a concentration of 10 μ M.[\[1\]](#)[\[4\]](#) These screenings revealed minimal cross-reactivity, with significant inhibition (less than 25% activity remaining) observed for only a few kinases, including CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[\[4\]](#) This high degree of selectivity is attributed to its ability to target a single amino acid difference in the kinase domain between AKT and other related kinases.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Experimental Protocols

The determination of the kinase selectivity profile of **CCT128930 hydrochloride** relies on robust biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. A common method employed is the in vitro radiometric filter binding assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

Objective: To determine the IC50 of CCT128930 against a panel of protein kinases.

Materials:

- Purified kinase enzymes
- Specific peptide substrates for each kinase
- **CCT128930 hydrochloride**
- [γ -³³P]ATP

- Kinase reaction buffer
- 96-well polypropylene plates
- 96-well filter plates
- Phosphoric acid (H_3PO_4)
- Scintillation cocktail
- Scintillation counter

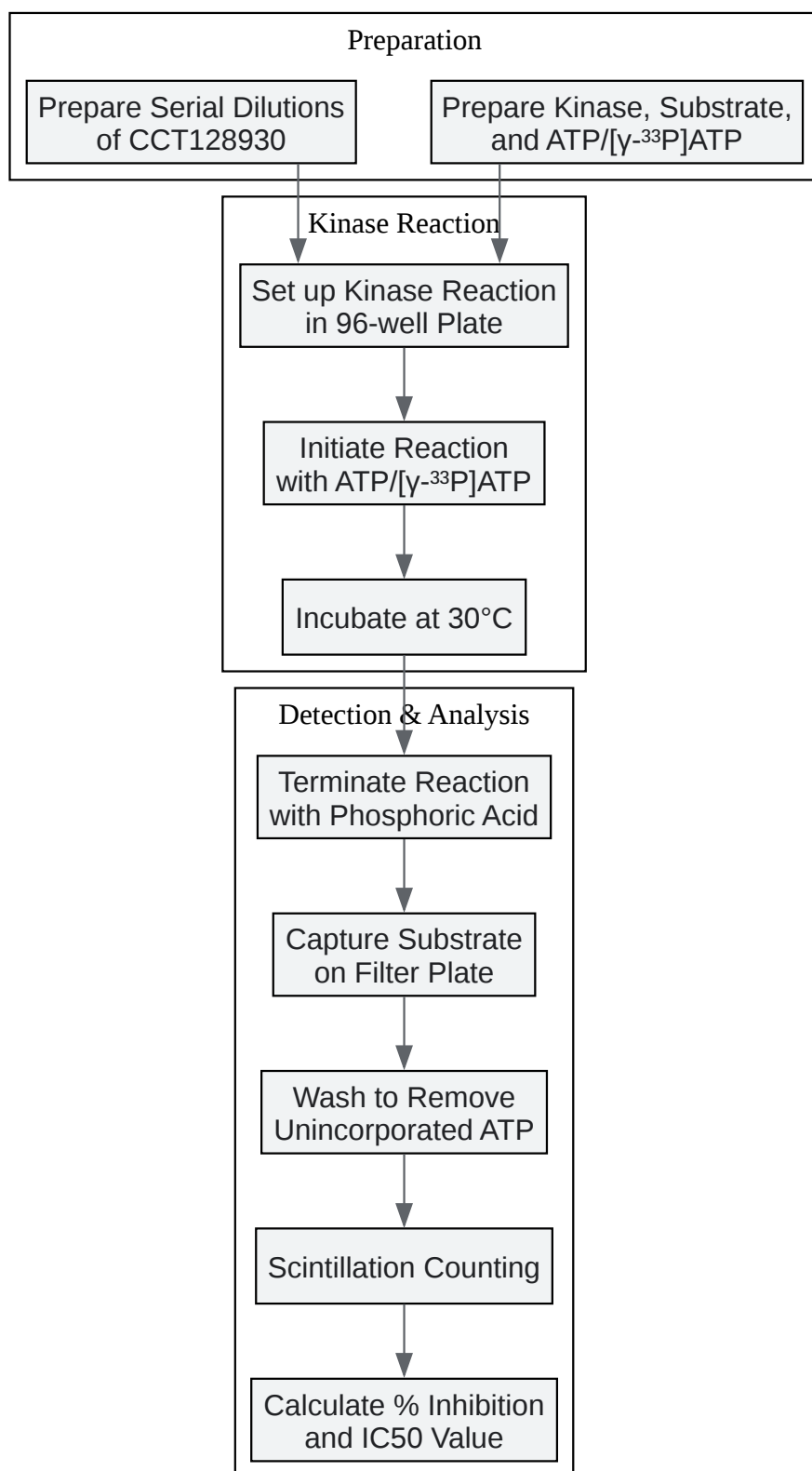
Procedure:

- **Compound Preparation:** A serial dilution of CCT128930 is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.[\[1\]](#)
- **Kinase Reaction Setup:** The kinase, its specific peptide substrate, and the kinase reaction buffer are added to the wells of a 96-well polypropylene plate. The diluted CCT128930 is then added to the wells. A DMSO-only control is included to represent 100% kinase activity.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of ATP and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. The final ATP concentration is typically at the apparent K_m for each respective kinase.[\[1\]](#)[\[4\]](#)
- **Incubation:** The reaction mixture is incubated for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[\[1\]](#)
- **Reaction Termination:** The reaction is stopped by the addition of phosphoric acid.[\[1\]](#)
- **Substrate Capture:** The reaction mixture is transferred to a 96-well filter plate, which binds the phosphorylated substrate.[\[1\]](#)
- **Washing:** The filter plate is washed multiple times with phosphoric acid to remove any unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.[\[1\]](#)
- **Scintillation Counting:** After drying the filter plate, a scintillation cocktail is added to each well, and the amount of incorporated radioactivity is quantified using a scintillation counter.[\[1\]](#)

- **Data Analysis:** The percentage of kinase inhibition for each CCT128930 concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.[\[1\]](#)

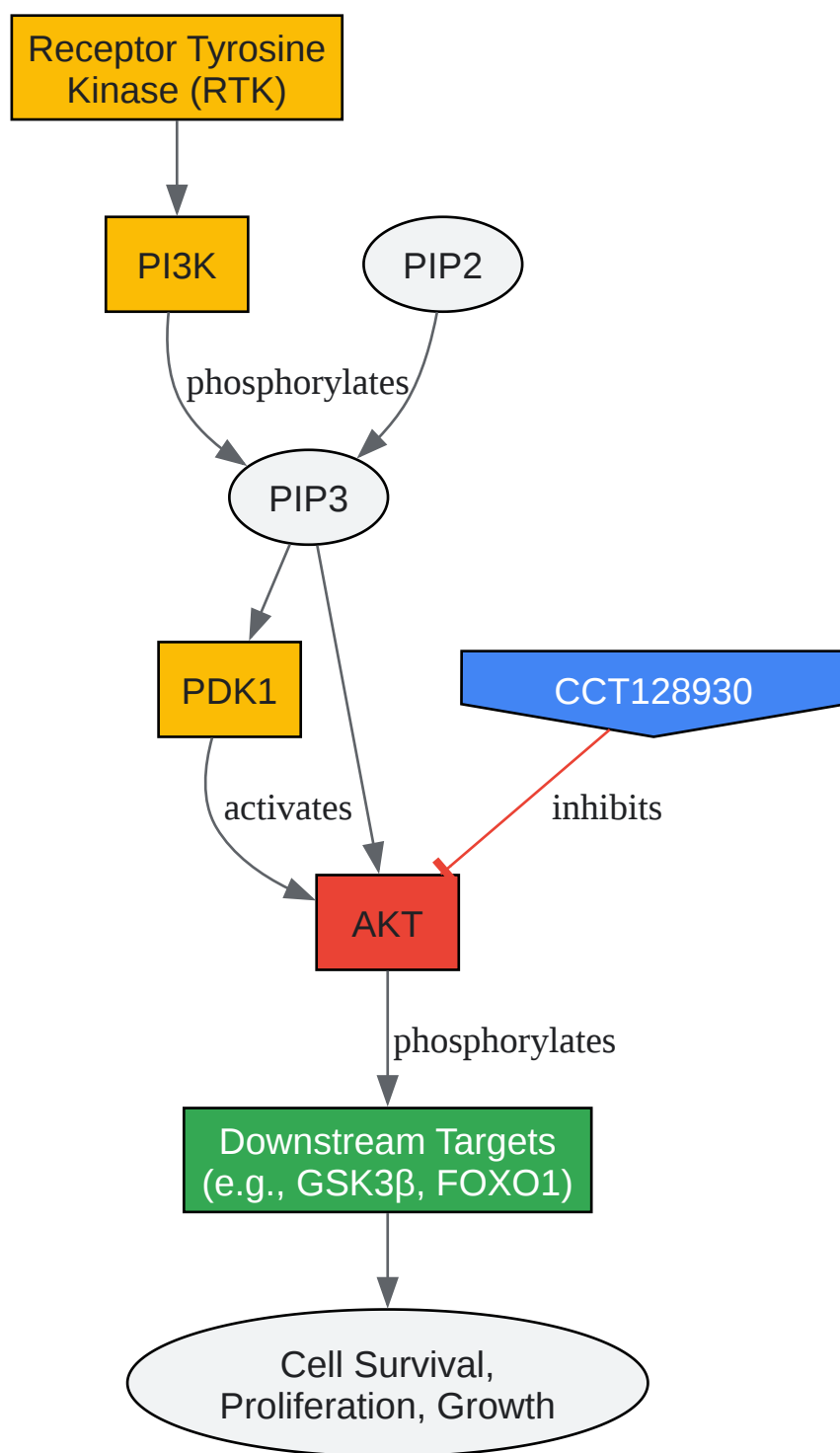
Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of CCT128930's action, the following diagrams are provided.



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Caption: Workflow for In Vitro Radiometric Kinase Assay.



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Caption: PI3K/AKT Signaling Pathway Inhibition by CCT128930.

In summary, **CCT128930 hydrochloride** is a highly selective inhibitor of AKT2, a key component of the PI3K/AKT/mTOR signaling pathway. Its favorable selectivity profile,

established through rigorous in vitro kinase assays, makes it a valuable tool for investigating the specific roles of AKT2 in health and disease, and a promising candidate for further therapeutic development.

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